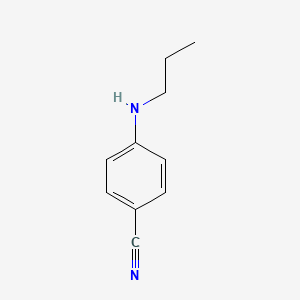

4-(Propylamino)benzonitrile

Overview

Description

4-(Propylamino)benzonitrile, also known as 4-PBN, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a boiling point of 117°C and a molecular weight of 141.18 g/mol. 4-PBN is used as a precursor to create a range of compounds, including drugs, dyes, and other organic compounds. It is also used in a variety of laboratory experiments, due to its low cost and ease of synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-PBN.

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium-Ion Batteries

Research demonstrates the application of 4-(trifluoromethyl)-benzonitrile, a compound structurally related to 4-(propylamino)benzonitrile, as an electrolyte additive in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).

Electrocatalytic Oxidation in Organic Synthesis

Benzonitrile and its derivatives are key intermediates in organic synthesis, pharmaceuticals, and dyestuffs industries. A study highlights the use of multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts for the efficient electrochemical synthesis of benzonitrile, indicating a potential application area for similar compounds like this compound (Wang et al., 2020).

Corrosion Inhibition in Mild Steel

Research has explored the use of benzonitrile derivatives, including those structurally similar to this compound, as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries that require corrosion protection for metal components (Chaouiki et al., 2018).

Catalytic Hydrogenation in Organic Chemistry

The catalytic hydrogenation of benzonitrile derivatives is a crucial reaction in organic chemistry, where they are converted to corresponding amines. This reaction has broad applications in synthesizing various organic compounds, potentially including this compound (Bawane & Sawant, 2004).

Pharmaceutical Applications

Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, closely related to this compound, have been developed as nonsteroidal androgen receptor antagonists. These compounds have potential applications in dermatology, particularly for sebum control and treating androgenetic alopecia (Li et al., 2008)

Future Directions

properties

IUPAC Name |

4-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFWOACMYYMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625180 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4714-64-1 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

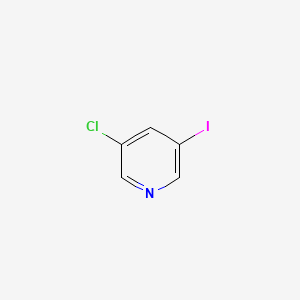

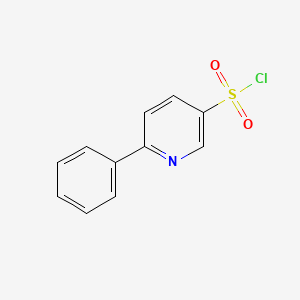

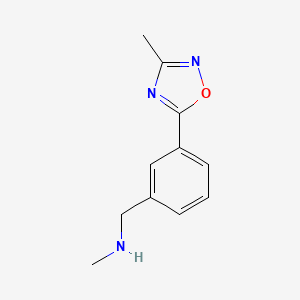

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 3-Nitro-4-(propylamino)benzonitrile based on the research findings?

A1: The study focuses on characterizing the crystal structure of 3-Nitro-4-(propylamino)benzonitrile using X-ray diffraction. Key findings include: []

- Planarity: The nitro group on the benzene ring lies almost flat against the ring structure, forming a very small angle of 1.3 degrees. []

- Intramolecular Hydrogen Bonding: There is an intramolecular hydrogen bond present between the hydrogen atom of the amine group and the oxygen atom of the nitro group. []

- Intermolecular Interactions: Weaker interactions like C—H⋯O hydrogen bonds between molecules and π–π stacking between the aromatic rings contribute to the crystal packing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)

![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)

![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)